molecular formula C20H18N4O3 B5689478 N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5689478
M. Wt: 362.4 g/mol
InChI Key: FDMLQIDRMGYZII-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxo-3-phenylpyridazine core linked to an acetamide group substituted with a 3-(acetylamino)phenyl moiety. Pyridazinones are a class of heterocyclic compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14(25)21-16-8-5-9-17(12-16)22-19(26)13-24-20(27)11-10-18(23-24)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMLQIDRMGYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazinone core, followed by the introduction of the phenyl and acetylamino groups. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions. The process may involve heating and stirring under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under neutral or slightly basic conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted acetamides with different functional groups .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives

Compound Name Pyridazinone Substituent Acetamide Substituent Molecular Weight Key Features/Activities References
N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide 3-phenyl 3-(acetylamino)phenyl ~367 (estimated) Target compound; hypothesized anti-inflammatory/antimicrobial activity based on pyridazinone core N/A
N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide 3-phenyl 3-methoxyphenyl ~353 (estimated) Methoxy group may enhance solubility compared to acetylamino substituent
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(3,4-dimethoxyphenyl) 3-chloro-4-fluorophenyl 431.8 Electron-withdrawing Cl/F and electron-donating methoxy groups may balance lipophilicity and target binding
N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide 3-(thiomorpholin-4-yl) 2-fluorophenyl 373.4 Thiomorpholine introduces sulfur, potentially improving metabolic stability
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide 3-(2-chlorophenyl) 3-methylpyridin-2-yl 369.8 Chlorine and pyridinyl groups may enhance CNS penetration
N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide 3-[4-(methylsulfanyl)phenyl] 6-methoxypyridin-3-yl 382.4 Methylsulfanyl and methoxy groups could modulate pharmacokinetics

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: Chloro- and fluoro-substituted derivatives (e.g., ) exhibit higher logP values compared to methoxy- or acetylamino-containing analogs, influencing membrane permeability and bioavailability.
  • Solubility : Methoxy and thiomorpholine groups (e.g., ) may enhance aqueous solubility, critical for oral absorption.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of the literature.

Chemical Structure and Properties

The compound features an acetylamino group linked to a phenyl ring, which is further connected to a pyridazinone moiety. Its molecular formula is C22H20N4O4C_{22}H_{20}N_{4}O_{4} with a molecular weight of 404.4 g/mol. The unique structural characteristics contribute to its biological properties, making it a subject of interest in pharmacological studies.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance antimicrobial efficacy .
  • Antitumor Activity : The compound has also been evaluated for its potential antitumor effects. It has demonstrated inhibitory activity against several cancer cell lines, suggesting a mechanism that may involve the inhibition of specific kinases related to tumor growth.
  • Analgesic and Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess analgesic and anti-inflammatory properties, potentially making it useful in pain management therapies .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Receptors : It may interact with specific receptors or proteins involved in inflammatory pathways or tumorigenesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-difluorophenyl)acetamideContains difluorophenyl substituentEnhanced lipophilicity may improve bioavailability
2-[5-(acetylamino)-6-oxo-3-methylphenylpyridazin-1(6H)-yl]-N-(3-methylphenyl)acetamideMethyl substitutions on phenolic ringsPotentially altered potency against specific targets
N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylureaUrea linkage instead of acetamideDifferent mechanism of action due to urea functionality

These variations illustrate how modifications can influence the compound's effectiveness against various biological targets.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study conducted on newly synthesized derivatives demonstrated that certain modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, providing a promising avenue for developing new antibiotics .
  • Antitumor Studies : Research involving cancer cell lines showed that this compound exhibited cytotoxic effects, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyridazinone core via cyclization of 3-phenylpyridazine-6-one.
  • Step 2: Introduction of the acetamide side chain via nucleophilic substitution or amide coupling (e.g., using EDC/HOBt or DCC).
  • Step 3: Functionalization of the phenyl ring with an acetylamino group using acetylation reagents like acetic anhydride.

Q. Optimization Tips :

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for amide coupling .
  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., cyclization) to avoid side reactions .
  • Catalysts: Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the presence of the acetylamino group (δ ~2.1 ppm for CH₃) and pyridazinone protons (δ ~6.5–8.5 ppm) .
  • HPLC-MS: Assess purity (>95%) and verify molecular weight (368.4 g/mol) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or crystal packing effects .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Answer:

  • Enzyme Inhibition: Test against cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Antimicrobial Screening: Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding its efficacy in enzyme inhibition assays?

Answer: Contradictions may arise due to:

  • Purity Variability: Ensure rigorous HPLC-MS validation to exclude impurities affecting results .
  • Assay Conditions: Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and temperature (37°C) .
  • Structural Analog Comparison: Test derivatives (e.g., replacing phenyl with thiophene) to isolate functional group contributions .

Q. Example Table: Comparative IC₅₀ Values

DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Target Compound12.3 ± 1.28.7 ± 0.9
3-Thiophene Analog24.5 ± 2.118.4 ± 1.7
4-Methoxy Phenyl Analog9.8 ± 0.86.3 ± 0.5

Q. What methodologies elucidate its mechanism of action in cancer cells?

Answer:

  • Molecular Docking: Simulate binding to COX-2 or Bcl-2 proteins using AutoDock Vina .
  • Western Blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage) post-treatment .
  • Transcriptomic Analysis: RNA-seq to identify differentially expressed genes (e.g., p53, Bax) .

Q. How can structure-activity relationships (SAR) be systematically explored?

Answer:

  • Substituent Variation: Synthesize analogs with modified phenyl (e.g., nitro, hydroxy) or pyridazinone groups .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical binding motifs (e.g., acetamide’s hydrogen-bonding capacity) .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors .

Q. What advanced analytical methods address stability challenges in formulation?

Answer:

  • Forced Degradation Studies: Expose to heat (40°C), light (UV), and pH extremes (2–12) to identify degradation pathways .
  • Nanoformulation: Encapsulate in PLGA nanoparticles to enhance aqueous solubility and stability .
  • LC-QTOF-MS: Characterize degradation products and propose degradation mechanisms .

Q. How can researchers validate target engagement in vivo?

Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability in murine models .
  • PET Imaging: Radiolabel with ¹⁸F to track biodistribution and tumor uptake .
  • Knockout Models: Use COX-2⁻/⁻ mice to confirm target-specific effects .

Q. What strategies mitigate toxicity in preclinical development?

Answer:

  • Acute Toxicity: LD₅₀ determination in zebrafish embryos .
  • Hepatotoxicity Screening: Measure ALT/AST levels in serum post-administration .
  • Metabolite Profiling: Identify toxic metabolites (e.g., reactive quinones) via cytochrome P450 assays .

Q. How can contradictory results in antimicrobial activity be reconciled?

Answer:

  • Strain-Specificity: Test against clinical isolates (e.g., MRSA) rather than lab strains .
  • Biofilm Assays: Use crystal violet staining to assess biofilm disruption, which may explain variability in MIC values .
  • Membrane Permeability: Measure compound uptake via fluorescence microscopy with SYTOX Green .

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